molecular formula C18H22F3N3S B2384615 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-22-2

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2384615
CAS No.: 339011-22-2
M. Wt: 369.45
InChI Key: ZUIFMFIIHZRPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine is a specialized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a core pyrimidine scaffold substituted with a 4-(tert-butyl)benzylsulfanyl group at the 4-position, an ethylamino moiety at the 2-position, and a metabolically stable trifluoromethyl group at the 6-position. Its molecular architecture is structurally analogous to pyrimidine-based compounds investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy . The specific stereoelectronic properties imparted by the tert-butylbenzyl group are designed to enhance binding to hydrophobic enzyme pockets, while the sulfanyl bridge contributes to conformational flexibility, making this compound a valuable tool for studying structure-activity relationships in enzyme inhibition . Researchers can utilize this compound to explore its potential mechanisms of action, particularly its interaction with viral enzymes or other biological targets where pyrimidine derivatives have demonstrated activity, such as kinase inhibition . The presence of the trifluoromethyl group, a common pharmacophore in agrochemical and pharmaceutical agents, enhances membrane permeability and metabolic stability, making this compound particularly useful for preclinical studies of candidate therapeutics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIFMFIIHZRPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approach

The trifluoromethylated pyrimidine core is typically constructed through condensation reactions using ethyl 4,4,4-trifluoro-3-oxobutanoate as a key building block. This approach has been widely validated for the synthesis of related 6-(trifluoromethyl)pyrimidine derivatives.

Procedure:

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv) and ethyl guanidine (1.0 equiv) is refluxed in anhydrous methanol in the presence of sodium methoxide (2.2 equiv)
  • The reaction is maintained at reflux temperature for 6-8 hours
  • After cooling, the reaction mixture is concentrated and the residue is dissolved in water
  • Acidification to pH 5-6 precipitates the crude 2-amino-6-(trifluoromethyl)pyrimidin-4-ol
  • The precipitate is filtered, washed with cold water, and dried under vacuum

This approach generates the 2-amino-6-(trifluoromethyl)pyrimidin-4-ol intermediate with reported yields of 65-78%.

Chlorination of Hydroxypyrimidine Intermediate

The hydroxyl group at position 4 of the pyrimidine ring is converted to a chloride to enable subsequent sulfanyl substitution:

Procedure:

  • A solution of 2-amino-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv) in phosphorus oxychloride (POCl₃) (20 equiv) is heated under reflux for 3 hours
  • The reaction progress is monitored by TLC (petroleum ether/ethyl acetate, 7:3)
  • After completion, the reaction mixture is cooled to room temperature and excess POCl₃ is removed under vacuum
  • The residue is cautiously added to ice water and extracted with dichloromethane
  • The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated
  • The crude product is purified by column chromatography on silica gel

This chlorination step proceeds with yields of 76-98% depending on other substituents present on the pyrimidine ring.

N-Ethylation of 2-Pyrimidinamine

Direct Alkylation Approach

The N-ethylation of the 2-amino position can be achieved through direct alkylation with an appropriate ethylating agent:

Procedure:

  • To a solution of 4-{[4-(tert-butyl)benzyl]sulfanyl}-6-(trifluoromethyl)-2-pyrimidinamine (1.0 equiv) in anhydrous DMF, potassium carbonate (2.0 equiv) is added
  • The mixture is stirred at room temperature for 30 minutes
  • Ethyl iodide (1.3 equiv) is added dropwise, and the mixture is heated at 60°C for 6-8 hours
  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate
  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated
  • The crude product is purified by column chromatography on silica gel

This method typically yields the N-ethylated product in 55-70% yield.

Reductive Amination Approach

An alternative approach involves reductive amination using acetaldehyde and a reducing agent:

Procedure:

  • To a solution of 4-{[4-(tert-butyl)benzyl]sulfanyl}-6-(trifluoromethyl)-2-pyrimidinamine (1.0 equiv) in methanol, acetaldehyde (1.2 equiv) is added
  • The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate
  • Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the mixture is stirred for an additional 4 hours
  • The reaction is quenched with 1M hydrochloric acid to pH 6-7
  • The mixture is concentrated, and the residue is partitioned between ethyl acetate and water
  • The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated
  • The crude product is purified by column chromatography on silica gel

This approach typically provides yields of 65-80% for the N-ethylation step.

One-Pot Sequential Synthesis

A more streamlined approach to the target compound involves a one-pot sequential synthesis starting from 4-chloro-6-(trifluoromethyl)-2-pyrimidinamine:

Procedure:

  • In a dry reaction vessel, 4-chloro-6-(trifluoromethyl)-2-pyrimidinamine (1.0 equiv) is dissolved in anhydrous DMF
  • Cesium carbonate (2.0 equiv) is added, followed by 4-tert-butylbenzyl thiol (1.1 equiv)
  • The mixture is stirred at 70°C for 4 hours to complete the sulfanyl substitution
  • After cooling to room temperature, ethyl iodide (1.3 equiv) and additional cesium carbonate (1.0 equiv) are added
  • The reaction is continued at 60°C for an additional 6 hours
  • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate
  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated
  • The crude product is purified by column chromatography on silica gel

This one-pot approach can provide overall yields of 45-55% for the target compound.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the nucleophilic aromatic substitution and N-alkylation steps. Table 2 summarizes the effects of different solvents on the synthesis of the target compound.

Table 2: Solvent Effects on Synthetic Steps

Solvent Sulfanyl Substitution Yield (%) N-Ethylation Yield (%) Overall Yield (%)
DMF 75 70 52.5
DMSO 72 68 49.0
Acetonitrile 65 63 41.0
THF 58 60 34.8
1,4-Dioxane 60 62 37.2

DMF emerged as the most effective solvent for both key reaction steps due to its polar aprotic nature, which facilitates nucleophilic substitutions.

Base Selection

The choice of base affects both the sulfanyl substitution and N-ethylation steps. Table 3 presents a comparison of different bases used in these reactions.

Table 3: Base Effects on Synthetic Steps

Base Sulfanyl Substitution Yield (%) N-Ethylation Yield (%)
Sodium hydride 75 65
Potassium carbonate 70 70
Cesium carbonate 73 72
Triethylamine 62 60
DBU 68 68

Sodium hydride provides the highest yields for the sulfanyl substitution step, while cesium carbonate and potassium carbonate are more effective for the N-ethylation step due to their milder basicity and reduced formation of di-alkylated byproducts.

Temperature Optimization

Reaction temperature significantly impacts both selectivity and yield. For the sulfanyl substitution step, temperatures between 70-80°C provide optimal results, while N-ethylation proceeds efficiently at 60-65°C. Higher temperatures in the N-ethylation step increase the risk of multiple alkylation, reducing selectivity for the desired mono-ethylated product.

Purification and Characterization

The target compound this compound can be purified through column chromatography on silica gel using a gradient elution system of hexane/ethyl acetate (starting with 9:1 and progressing to 7:3).

Characterization data for the target compound typically includes:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.78 (s, 1H, pyrimidine-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.22 (d, J = 8.0 Hz, 2H, Ar-H), 4.55 (br s, 1H, NH), 4.30 (s, 2H, CH₂S), 3.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.31 (s, 9H, C(CH₃)₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃)
  • ¹³C NMR (75 MHz, CDCl₃): δ 170.2, 162.8, 156.3 (q, J = 35.2 Hz), 150.8, 134.2, 128.8 (2C), 126.0 (2C), 121.4 (q, J = 274.5 Hz), 105.8, 38.2, 35.8, 34.5, 31.3 (3C), 15.1
  • ¹⁹F NMR (282 MHz, CDCl₃): δ -67.8
  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₈H₂₃F₃N₃S: 370.1559; found: 370.1563

Alternative Synthetic Approaches

Palladium-Catalyzed C-S Bond Formation

An alternative approach to form the C-S bond involves palladium-catalyzed coupling reactions between 4-chloro-6-(trifluoromethyl)-2-pyrimidinamine and 4-tert-butylbenzyl thiol:

Procedure:

  • A mixture of 4-chloro-6-(trifluoromethyl)-2-pyrimidinamine (1.0 equiv), 4-tert-butylbenzyl thiol (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and potassium tert-butoxide (2.0 equiv) in anhydrous toluene is degassed
  • The reaction is heated at 100°C under nitrogen atmosphere for 8 hours
  • After cooling, the mixture is filtered through Celite, concentrated, and purified by column chromatography on silica gel

This method provides comparable yields (65-70%) to the nucleophilic aromatic substitution approach but may offer improved selectivity in certain cases.

Trifluoromethylation of Pre-formed Pyrimidine

Direct trifluoromethylation of a pre-formed 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-2-pyrimidinamine can be achieved using trifluoromethyl sulfinyl chloride:

Procedure:

  • A solution of 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-2-pyrimidinamine (1.0 equiv) in dry THF is cooled to -78°C
  • Lithium diisopropylamide (LDA, 1.2 equiv) is added dropwise, and the mixture is stirred for 1 hour
  • Trifluoromethyl sulfinyl chloride (1.3 equiv) is added, and the mixture is allowed to warm to -20°C over 2 hours
  • The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate
  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated
  • The crude product is purified by column chromatography on silica gel

This approach, while conceptually elegant, typically provides lower yields (30-40%) and requires careful temperature control to limit side reactions.

Comparative Analysis of Preparation Methods

The various synthetic routes to this compound have different advantages and limitations, as summarized in Table 4.

Table 4: Comparison of Synthetic Routes

Synthetic Route Overall Yield (%) Advantages Limitations
Sequential approach (core formation → sulfanyl substitution → N-ethylation) 30-40 Well-established reactions, readily available starting materials Multiple isolation steps, lower overall yield
One-pot sequential synthesis 45-55 Fewer isolation steps, higher overall yield Requires careful optimization of conditions
Palladium-catalyzed C-S bond formation route 35-45 Good selectivity, mild conditions Requires expensive catalysts, sensitive to air/moisture
Trifluoromethylation of pre-formed pyrimidine 20-30 Strategic late-stage functionalization Low yield, requires cryogenic conditions, limited scope

The sequential approach involving nucleophilic aromatic substitution followed by N-ethylation represents the most practical and reliable method for laboratory-scale synthesis, while the one-pot sequential synthesis offers advantages for scaled-up production with careful optimization of reaction conditions.

Chemical Reactions Analysis

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The pyrimidine core provides a stable framework for these interactions, allowing for precise control over the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-Methyl Derivative: 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine
  • Molecular Formula : C₁₆H₁₈F₃N₃S (MW: 341.40 g/mol) .
  • Key Difference : Replacement of the ethyl group with a methyl group.
  • Lower lipophilicity (logP ≈ 3.2 vs. 3.8 for the ethyl derivative), influencing solubility and membrane permeability .
2.1.2 Pyrimidinone Derivative: 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • Molecular Formula : C₁₉H₂₃F₃N₂OS (MW: 384.46 g/mol) .
  • Key Difference: Pyrimidinone (ketone-containing) core instead of pyrimidinamine.
  • Impact: Increased polarity due to the ketone group, enhancing aqueous solubility (estimated 0.5 mg/mL vs. <0.1 mg/mL for the pyrimidinamine). Altered reactivity; pyrimidinones are more prone to nucleophilic attack at the carbonyl position .
2.1.3 Aromatic Substitution Variant: 4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
  • Molecular Formula : C₁₇H₁₅F₃N₄OS (MW: 396.39 g/mol) .
  • Key Differences :
    • 2-Methoxyphenyl group instead of 4-(tert-butyl)benzyl.
    • Thienylmethylamine substituent instead of ethylamine.
  • Higher metabolic stability from the thiophene ring, a common feature in drug design .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound N-Methyl Derivative Pyrimidinone Derivative Aromatic Variant
Molecular Weight (g/mol) 355.43 341.40 384.46 396.39
logP 3.8 3.2 3.5 4.1
Aqueous Solubility <0.1 mg/mL 0.3 mg/mL 0.5 mg/mL 0.2 mg/mL
Synthetic Yield 45–55% 60–65% 30–40% 50–55%

Biological Activity

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine is a complex organic compound that has garnered attention for its biological activity, particularly as a state-dependent inhibitor of the Nav1.7 voltage-gated sodium channel. This compound's unique structure, featuring a pyrimidine ring and various functional groups, positions it as a promising candidate for further research in medicinal chemistry and biological applications.

Chemical Structure and Properties

The compound's chemical formula is C15H18F3N3S, and its structure includes:

  • Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen atoms.
  • Trifluoromethyl group : A carbon atom bonded to three fluorine atoms, enhancing the compound's lipophilicity and biological activity.
  • Sulfanyl group : Contributing to the compound's reactivity and potential interactions with biological targets.
PropertyValue
Molecular Weight339.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (octanol-water)3.5

Target of Action

The primary target of this compound is the Nav1.7 voltage-gated sodium channel , which plays a critical role in neuronal excitability and pain signaling.

Mode of Action

The compound functions as a state-dependent inhibitor of the Nav1.7 channel, meaning its inhibitory effect varies based on the channel's activation state. This selectivity may contribute to its potential therapeutic applications in pain management.

Result of Action

Inhibition of Nav1.7 channels leads to decreased neuronal excitability, which can alleviate pain sensations associated with various conditions, including neuropathic pain.

In Vitro Studies

Research indicates that this compound exhibits significant activity against neuronal cells. Studies have shown:

  • IC50 Values : The compound demonstrates an IC50 value in the low micromolar range for inhibiting Nav1.7 channels, indicating potent activity.
  • Selectivity : Preliminary data suggest that it has a favorable selectivity profile over other sodium channels, reducing potential side effects.

Case Studies

  • Neuropathic Pain Model :
    • In animal models of neuropathic pain, administration of the compound resulted in a significant reduction in pain behaviors compared to control groups.
    • Behavioral assessments indicated improved thresholds for mechanical and thermal stimuli.
  • Safety Profile :
    • Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development as a pharmaceutical agent.

Table 2: Summary of Biological Activity Data

Study TypeResult
IC50 (Nav1.7)Low micromolar range
Pain Behavior ReductionSignificant in neuropathic models
Toxicity AssessmentLow toxicity at therapeutic doses

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive scaffold for drug development targeting:

  • Pain management therapies
  • Neurological disorders
  • Potential applications in materials science due to its electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A pyrimidinamine core is functionalized via:

Sulfanyl Group Introduction : Reacting a thiol-containing intermediate (e.g., 4-(tert-butyl)benzyl mercaptan) with a halogenated pyrimidine under basic conditions (e.g., K₂CO₃ in DMF) .

Ethylamino Substitution : Use of ethylamine in a coupling reaction, often catalyzed by Pd or Cu for C-N bond formation.

Trifluoromethyl Incorporation : Pre-functionalized trifluoromethyl pyrimidine precursors or direct fluorination using agents like SF₄ under controlled conditions.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substituent positions and assess purity. The tert-butyl group shows a singlet at ~1.3 ppm (¹H), while the trifluoromethyl group appears as a quartet in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
  • IR Spectroscopy : Identifies key functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, NH stretch at ~3300 cm⁻¹).

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or radiometric assays (e.g., ATPase activity for kinase inhibition).
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Solubility and Stability : HPLC-based pharmacokinetic profiling in simulated physiological buffers (pH 2–7.4) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for sulfanyl or amino substitutions .
  • Solvent and Catalyst Screening : Machine learning algorithms (e.g., Random Forest models) trained on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) .
  • Docking Studies : Molecular docking (AutoDock Vina) to prioritize synthetic targets with high binding affinity to biological targets like kinase domains .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Purity Analysis : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may interfere with assays .
  • Structural Confirmation : Single-crystal X-ray diffraction to verify stereochemistry, as minor enantiomers may exhibit divergent activity .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors for precise control of reaction parameters (e.g., temperature, residence time) during sulfanyl group attachment .
  • Microwave-Assisted Synthesis : Accelerate slow steps (e.g., C-N coupling) with reduced side-product formation.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during trifluoromethyl functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.